molecular formula C20H23N3O B11397228 N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine

Cat. No.: B11397228
M. Wt: 321.4 g/mol
InChI Key: ZICDLTAYKKWGSS-UHFFFAOYSA-N
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Description

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine is a tertiary amine featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and a benzyl group attached to the nitrogen atom via a butan-1-amine chain. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and metabolic stability, making it a key pharmacophore in medicinal chemistry . This compound is of interest due to its structural versatility, which allows for interactions with enzymes, receptors, or microbial targets, as seen in analogs .

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine

InChI

InChI=1S/C20H23N3O/c1-2-3-14-23(15-17-10-6-4-7-11-17)16-19-21-22-20(24-19)18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3

InChI Key

ZICDLTAYKKWGSS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine typically involves the cyclization of N,N’-diacylhydrazines to form the 1,3,4-oxadiazole ring. This can be achieved through microwave-assisted cyclodehydration, which is a rapid and efficient method . The reaction conditions often involve the use of bromomethylphenyl or bromoalkyl groups as starting materials, followed by substitution reactions to introduce the benzyl and butan-1-amine groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The benzyl and butan-1-amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The following table compares key structural features, molecular properties, and biological activities of N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine with its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activities Key Differences
Target Compound 1,3,4-oxadiazole 5-phenyl, N-benzyl, butan-1-amine ~325.4 (estimated) Antimicrobial, enzyme inhibition* Balanced lipophilicity, aromaticity
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine 1,2,4-oxadiazole 3-phenyl, butan-1-amine ~233.3 Antimicrobial Different oxadiazole isomer
(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine HCl 1,3,4-oxadiazole 5-phenyl, branched butan-1-amine (S-configuration) 267.75 Neuroactivity (TAAR1 agonism*) Stereochemistry, lack of benzyl
4-Amino-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzene-1-sulfonamide 1,3,4-oxadiazole 5-phenyl, sulfonamide ~345.4 Antibacterial (protease inhibition) Sulfonamide enhances H-bonding
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine 1,3,4-oxadiazole + benzothiazole 5-phenyl, 4-fluoro-benzothiazole ~354.4 Broad-spectrum activity* Benzothiazole increases lipophilicity

*Biological activities inferred from analogous compounds in cited studies.

Key Comparative Insights

Substituent Effects
  • Aromatic Groups : The benzyl and phenyl groups in the target compound enhance π-π stacking interactions with aromatic residues in biological targets, a feature absent in simpler analogs like 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine .
  • Oxadiazole Isomerism : The 1,3,4-oxadiazole core (target compound) is more electron-deficient than 1,2,4-oxadiazole, influencing reactivity and metabolic stability .
Stereochemical and Conformational Differences
  • The (S)-configured butan-1-amine in ’s compound demonstrates enantioselective receptor binding, suggesting that stereochemistry could refine therapeutic selectivity . In contrast, the target compound’s lack of chiral centers may simplify synthesis but reduce specificity.

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